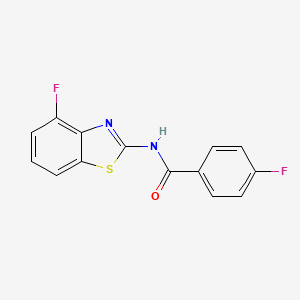
1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole, azetidine, and pyrazole moieties suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:
Formation of 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.
Azetidine Ring Formation: Azetidines are often synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.
Pyrazole Ring Formation: Pyrazoles are commonly formed by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final compound is assembled through coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to link the different moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient and recyclable catalysts to minimize costs.
Reaction Optimization: Fine-tuning reaction conditions (temperature, pressure, solvent) to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the oxadiazole or pyrazole rings.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Reduced oxadiazole or pyrazole derivatives.
Substitution Products: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may act as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activity.
Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving the oxadiazole and pyrazole moieties.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action for 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: can be compared with other compounds containing oxadiazole, azetidine, or pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct functional groups, which may confer unique chemical reactivity and biological activity not seen in simpler analogs. This combination allows for a diverse range of interactions and applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(12-22-8-4-7-18-22)21-10-14(11-21)17-19-15(20-24-17)9-13-5-2-1-3-6-13/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDKNNVAHUCHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-chlorophenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2706077.png)
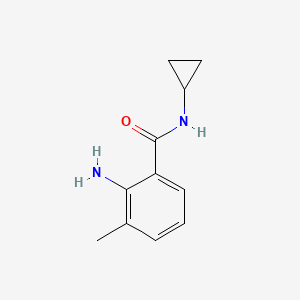
![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)
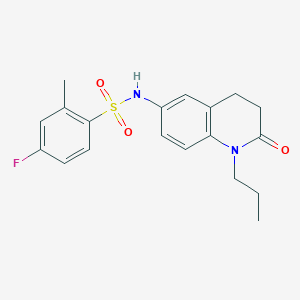

![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)
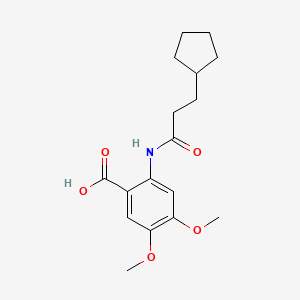
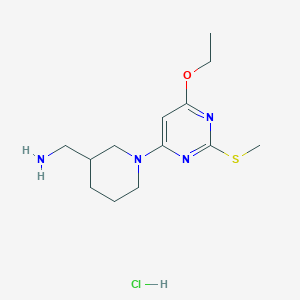
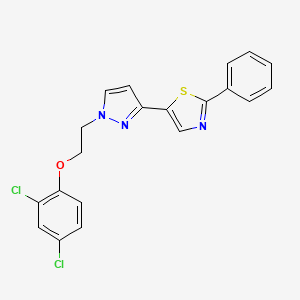
![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)
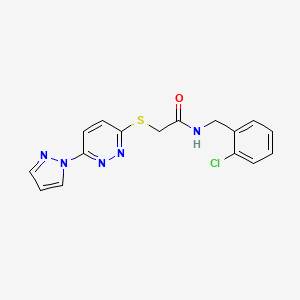
![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
